molecular formula C18H13NO5 B11383381 methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11383381
M. Wt: 323.3 g/mol
InChI Key: SFTZFFHJSQWSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are an important class of lactones composed of benzene fused to an α-pyrone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can be synthesized through a condensation reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets. The compound’s coumarin moiety can interact with enzymes and receptors through hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is unique due to its specific structural features, such as the combination of the coumarin moiety with the benzoate ester. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 2-[(4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C18H13NO5/c1-23-18(22)11-6-2-4-8-13(11)19-17(21)16-10-14(20)12-7-3-5-9-15(12)24-16/h2-10H,1H3,(H,19,21)

InChI Key

SFTZFFHJSQWSRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.